N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-3-15-9-10-17-19(13-15)29-21(22-17)23(14-16-7-6-12-28-16)20(25)18-8-4-5-11-24(18)30(2,26)27/h9-10,13,16,18H,3-8,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIULFMZAQFGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further functionalized to form benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Structural Characteristics
This compound features several critical structural elements:
- Benzothiazole moiety : Known for its biological activity, often involved in enzyme inhibition.
- Piperidine ring : Commonly found in many pharmaceuticals, contributing to the compound's ability to interact with biological targets.
- Methanesulfonyl group : Enhances solubility and biological activity.
The molecular formula of this compound is with a molecular weight of approximately 342.43 g/mol .
Enzyme Inhibition
N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease pathways. The compound is particularly noted for its inhibitory effects on specific protein kinases, which are crucial in cancer and other diseases.
Case Studies
- Inhibition of Protein Kinases : Research has shown that compounds with similar structures demonstrate significant inhibitory effects at low concentrations. In experimental assays, this compound could potentially inhibit enzyme activities relevant to cancer progression.
- Thermal Stability Analysis : Differential scanning calorimetry (DSC) studies indicate that understanding the thermal stability of this compound can provide insights into its behavior under physiological conditions.
Potential Applications
Given its structural complexity and biological activity, this compound holds promise in various applications:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
- Research Tool : Useful in biochemical studies to explore enzyme functions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
(a) N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide ()
- Structure : Differs in the absence of the piperidine-2-carboxamide and oxolane groups, instead featuring a simple acetamide substituent.
- Synthesis : Achieved 86% yield under 2.5 mmol conditions, indicating efficient coupling chemistry for benzothiazole acetamides .
- Implications : The high yield suggests that electron-withdrawing groups (e.g., acetamide) on the benzothiazole nitrogen may stabilize intermediates during synthesis.
(b) N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide ()
- Structure : Shares the oxolan-2-ylmethyl group but substitutes the piperidine ring with a cyclopentane carboxamide and introduces chloro/methoxy groups on the benzothiazole core.
- Molecular Weight : 394.91 g/mol (vs. hypothetical ~450–470 g/mol for the target compound).
Substituent Variations in Piperidine and Sulfonyl Groups
(a) N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide ()
- Structure : Replaces the piperidine-2-carboxamide with a thiophene-2-carboxamide and substitutes oxolane with pyridin-3-ylmethyl.
- Molecular Weight : 379.5 g/mol.
- Key Differences : The pyridine group introduces aromaticity and basicity, while the thiophene may enhance π-π stacking. These changes could influence solubility and target engagement compared to the sulfonylated piperidine in the target compound .
(b) 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide ()
- Structure : Features a diazaspiro system and acetamide instead of the piperidine-methanesulfonyl-oxolane assembly.
- Molecular Weight : 376.44 g/mol.
- Functional Impact : The spirocyclic system imposes conformational rigidity, which may restrict binding to flat binding pockets, unlike the flexible oxolane and piperidine groups in the target compound .
Role of Methanesulfonyl and Oxolane Groups
The methanesulfonyl group in the target compound likely enhances solubility (via polar sulfonyl interactions) and metabolic stability compared to analogs with simpler alkyl or aryl substituents. The oxolan-2-ylmethyl group provides a chiral center and moderate lipophilicity, balancing the hydrophilic sulfonyl group. In contrast, analogs with pyridin-3-ylmethyl () or cyclopentane () groups exhibit altered logP and hydrogen-bonding capacity.
Research Findings and Implications
- Synthetic Efficiency : The acetamide derivative () demonstrates high-yield synthesis, suggesting that sterically unhindered benzothiazole derivatives are more accessible .
- Substituent Effects : Chloro/methoxy groups () and pyridine/thiophene moieties () highlight trade-offs between electronic effects, solubility, and target selectivity.
- Conformational Flexibility : The oxolane and piperidine groups in the target compound may offer a broader range of binding modes compared to rigid spirocyclic systems () .
Biological Activity
N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a benzothiazole moiety, a piperidine ring, and a methanesulfonyl group, which suggest biological activity primarily related to enzyme inhibition and receptor modulation.
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : Approximately 342.43 g/mol
- Structural Features : The compound features a benzothiazole ring, a piperidine structure, and a methanesulfonyl functional group, which are known for their roles in biological activity.
The biological activity of this compound is thought to be associated with its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. Compounds with similar structures have demonstrated significant inhibitory effects on enzyme activities at low concentrations, indicating that this compound may also exhibit potent biological effects.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor of protein kinases and other enzymes critical in disease pathways. For instance, related compounds have shown effective inhibition against various targets:
Cytotoxicity and Selectivity
In vitro assays indicate that the compound exhibits low cytotoxicity against human cell lines while maintaining effective inhibition of target enzymes. This suggests a favorable selectivity profile for therapeutic applications.
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound in treating viral infections and cancers:
- Ebola Virus Inhibition : Compounds structurally related to this compound were tested for their anti-Ebola activity, demonstrating effective inhibition of viral entry at concentrations as low as 0.64 µM with minimal cytotoxicity ( ).
- Antitumor Activity : Similar benzothiazole derivatives have shown promising antitumor activity with IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines ( ).
Pharmacokinetics and ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for drug development. In silico predictions indicate that this compound possesses favorable drug-like characteristics:
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility | High |
| Bioavailability | Estimated at >70% |
These properties suggest that the compound could be an effective candidate for further development in therapeutic settings.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via condensation of o-aminothiophenol derivatives with aldehydes under oxidative conditions.
- Step 2 : Introduction of the piperidine-carboxamide moiety using amide coupling reagents (e.g., EDC/HOBt) to activate the carboxylic acid group.
- Step 3 : Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group.
- Step 4 : Final purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Methodological characterization includes:
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzothiazole), aliphatic protons from piperidine (δ 1.5–3.5 ppm), and sulfonyl group confirmation via NMR (δ 40–45 ppm for SO) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H] calculated for CHNOS: 488.17) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 54.08%, H: 6.19%, N: 8.61%) .
Q. What solvents and storage conditions ensure compound stability?
- Solubility : DMF or DMSO is preferred for dissolution in biological assays due to low aqueous solubility.
- Storage : Store at –20°C under inert gas (argon) to prevent degradation. Lyophilized forms are stable for >6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).
- Response Variables : Yield (%) monitored via HPLC, purity assessed by TLC (R values).
- Statistical Tools : ANOVA identifies significant factors; central composite design minimizes trial runs .
Q. What computational strategies predict reactivity or binding interactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., sulfonylation energy barriers) using software like Gaussian or ORCA .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., kinases or GPCRs) by analyzing π-π stacking and hydrogen bonds with the benzothiazole and oxolane groups .
Q. How are contradictions in biological activity data resolved?
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC values) and time-kill kinetics to rule out false positives .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
- Stability Testing : Incubate the compound in assay buffers (pH 7.4, 37°C) to verify intact structure over 24 hours .
Q. What strategies address low reproducibility in spectral data?
- Deuterated Solvents : Use DMSO-d or CDCl for consistent NMR shifts; avoid residual protonated solvents.
- Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew UV-Vis or fluorescence readings .
- Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm) with X-ray crystallography data (if available) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
